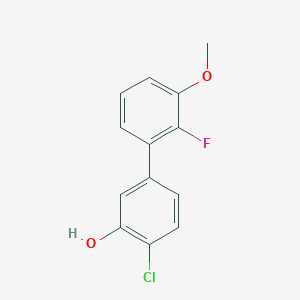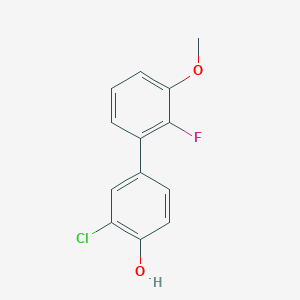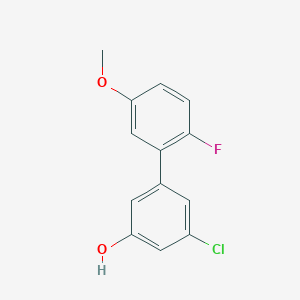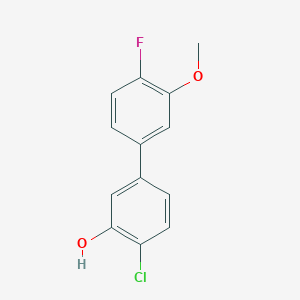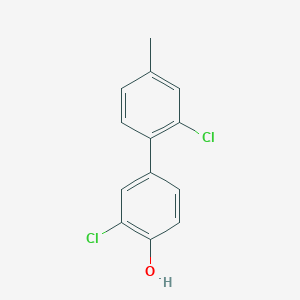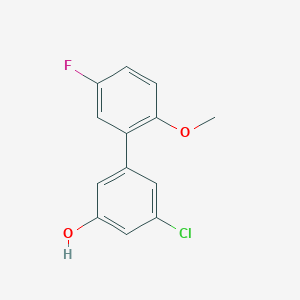
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% (3C5C2C4MPP) is a phenol derivative with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3C5C2C4MPP has been extensively studied and its properties are well-known.
科学研究应用
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It is also used to study the properties of other compounds and to develop new pharmaceuticals. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been used in the synthesis of a variety of organic compounds, including polymers, surfactants, and dyes.
作用机制
The mechanism of action of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is not well-understood. However, it is known that it is a strong acid and can act as a proton donor in certain reactions. It is also known to act as a Lewis acid, which means it can accept an electron pair from a Lewis base. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is known to be a weak base, which means it can donate an electron pair to a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% are not well-understood. However, it has been shown to have some antibacterial activity and has been used as an antifungal agent. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been shown to have some anti-inflammatory activity and has been used in the treatment of certain skin diseases.
实验室实验的优点和局限性
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, has a low toxicity, and is relatively inexpensive. In addition, it is soluble in a variety of organic solvents and can be used in a variety of reactions. However, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be difficult to handle due to its corrosive nature and can react with certain compounds, making it unsuitable for some experiments.
未来方向
There are a number of potential future directions for 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals, as an additive in food and cosmetics, and as a catalyst in chemical reactions. In addition, it could be used in the synthesis of new organic compounds, such as polymers, surfactants, and dyes. Finally, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% could be further studied to better understand its biochemical and physiological effects.
合成方法
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide. The alcohol and alkyl halide react to form an ether, which is then hydrolyzed to form the desired product. Another common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound and an acid chloride. This reaction can be used to synthesize 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% from an aromatic compound and an acid chloride.
属性
IUPAC Name |
3-chloro-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHDRCHHOEUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685996 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1261920-59-5 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

